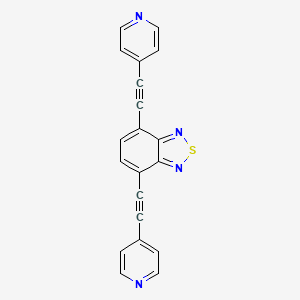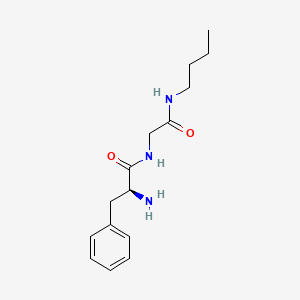![molecular formula C15H27N B12589970 Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- CAS No. 651311-88-5](/img/structure/B12589970.png)
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- is a complex organic compound with the molecular formula C15H27N. This compound is characterized by its unique tricyclic structure, which includes three interconnected cyclohexane rings. The presence of an amine group, along with ethyl and propyl substituents, contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. Subsequent functionalization steps introduce the ethyl and propyl groups at specific positions on the tricyclic framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective alkylation, and amination are often employed. The reaction conditions, including temperature, pressure, and choice of catalysts, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.13,7]decan-1-amine, 3-propyl-: Similar structure but lacks the ethyl group.
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-: Similar structure but lacks the propyl group.
1-Aminoadamantane: A related tricyclic amine with different substituents
Uniqueness
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
651311-88-5 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
3-ethyl-5-propyladamantan-1-amine |
InChI |
InChI=1S/C15H27N/c1-3-5-14-7-12-6-13(4-2,9-14)10-15(16,8-12)11-14/h12H,3-11,16H2,1-2H3 |
InChI Key |
ZUTXTLRAGKYACK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CC3CC(C1)(CC(C3)(C2)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




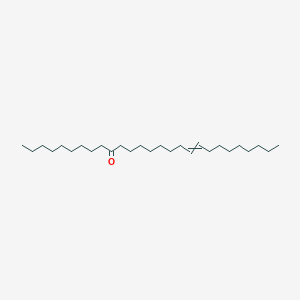

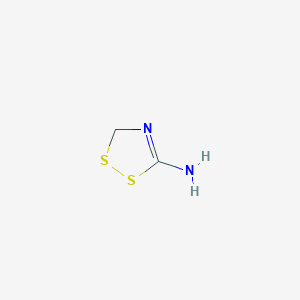
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
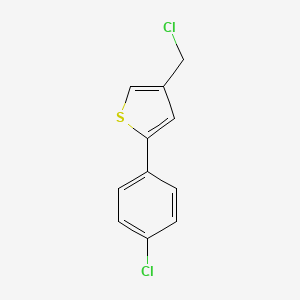

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
